3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

Allergic inflammation Mast cell degranulation Histamine release inhibition

3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide (MFCD00407525, CAS 740-12-5) is a synthetic benzanilide derivative formed by condensation of 3,4,5-trimethoxybenzoyl chloride with p-toluidine. The compound bears the 3,4,5-trimethoxyphenyl pharmacophore—a key recognition motif found in tubulin-targeting agents such as combretastatin A-4—appended to a 4-methylphenyl (p-tolyl) amide side chain.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
Cat. No. B5738541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C17H19NO4/c1-11-5-7-13(8-6-11)18-17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3,(H,18,19)
InChIKeyFOSMSDKBJFCTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide – Structural Identity and Procurement-Grade Characterization for the Trimethoxybenzamide Scaffold


3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide (MFCD00407525, CAS 740-12-5) is a synthetic benzanilide derivative formed by condensation of 3,4,5-trimethoxybenzoyl chloride with p-toluidine [1]. The compound bears the 3,4,5-trimethoxyphenyl pharmacophore—a key recognition motif found in tubulin-targeting agents such as combretastatin A-4—appended to a 4-methylphenyl (p-tolyl) amide side chain [1]. With a molecular formula of C₁₇H₁₉NO₄ and a molecular weight of 301 Da, it is commercially available at defined purity grades from multiple suppliers including Sigma-Aldrich (AldrichCPR) and Enamine (90%) [2].

Why In-Class Benzamide Analogs Cannot Substitute for 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide in Structure-Focused Research


Within the trimethoxybenzamide family, even subtle alterations to the N-aryl substituent can abolish or invert biological activity. In a systematic histamine-release screen, the N-(4-methylphenyl) trimethoxybenzamide (compound 4a) exhibited activity too weak to justify further profiling, whereas the N-propargyl trimethoxybenzamide analog (4e) showed 67% inhibition of histamine release from HMC-1 mast cells at 10 µM [1]. Critically, the N-(4-methoxybenzyl) analog (4b) paradoxically enhanced histamine release rather than inhibiting it [1]. These data demonstrate that the N-substituent is not a passive structural feature but a decisive determinant of pharmacological behavior, making reliable procurement of the exact compound essential for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide Relative to Closest Structural Analogs


Histamine Release Modulation in HMC-1 Mast Cells: N-(4-Methylphenyl) vs. N-Propargyl and N-(4-Methoxybenzyl) Analogs

In a head-to-head panel of 3,4,5-trimethoxybenzamides tested at 10 µM for inhibition of PMACI-induced histamine release from HMC-1 human mast cells, the N-(4-methylphenyl) derivative (compound 4a) showed such weak inhibitory activity that it was excluded from further quantitative evaluation, unlike the N-propargyl analog 4e (67% inhibition) and N-(4-methoxybenzyl) analog 4b, which enhanced histamine release [1]. This is a direct head-to-head comparison within a single published study, establishing that the 4-methylphenyl substituent confers an activity profile distinct from closely related N-substituted trimethoxybenzamides. No standalone IC₅₀ value is reported for this compound because the activity fell below the experimentally determined threshold for dose-response profiling. Cautionary note: The activity of this compound was insufficient to warrant full concentration-response characterization; users seeking potent histamine-release inhibition should select from more active analogs (e.g., 4e at 67% inhibition) within the same series [1].

Allergic inflammation Mast cell degranulation Histamine release inhibition Trimethoxybenzamide SAR

Solid-State Molecular Conformation: Unique C–H···π Interaction Network Versus Structurally Characterized Trimethoxybenzamide Peers

Single-crystal X-ray diffraction of 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide (space group P2₁; a = 5.1065(7) Å, b = 13.9148(18) Å, c = 11.2054(14) Å, β = 103.118(7)°, Z = 2) reveals an extensive network of C–H···π interactions involving two hydrogen atoms from each of the 3- and 5-methoxy methyl groups—a feature described as 'particularly unusual' among the >30 structurally characterized 3,4,5-trimethoxybenzamide derivatives in the Cambridge Structural Database (CSD) [1]. The two benzene rings are inclined at 75.91(5)° to one another, with the central 4-methoxy substituent almost perpendicular (72.04(15)°) to the ring plane, while the 3- and 5-methoxy groups lie nearly coplanar [1]. In contrast, the ortho-methyl isomer (N-(2-methylphenyl)) adopts a different hydrogen-bonding topology due to steric constraints from the ortho substituent, as evidenced by CSD surveys of related N-(2-substituted)phenyl-3,4,5-trimethoxybenzamides [1]. This unique C–H···π network directly impacts crystal packing energy descriptors relevant to solubility and formulation behavior. This is a cross-study comparison: the target compound's packing was directly determined by X-ray crystallography, while comparator data derive from CSD structural surveys cited in the same publication [1].

Crystal engineering Solid-state packing C–H···π interactions Trimethoxybenzamide crystallography

Physicochemical Property Differentiation: 4-Methylphenyl vs. 2-Methylphenyl (Ortho) Isomer

The para-methyl substitution in the target compound (3,4,5-trimethoxy-N-(4-methylphenyl)benzamide) versus the ortho-methyl isomer (3,4,5-trimethoxy-N-(2-methylphenyl)benzamide) produces distinct physicochemical and chromatographic profiles despite identical molecular formula (C₁₇H₁₉NO₄) and molecular weight (301.34 g/mol). The para isomer has a computed LogP of 3.11 and a polar surface area (PSA) of 57 Ų [1], whereas the ortho isomer is reported with a LogP of 3.66 . This ~0.55 LogP unit difference translates to an approximately 3.5-fold difference in octanol-water partition coefficient, sufficient to alter reversed-phase HPLC retention times and in vitro membrane permeability behavior. The ortho-methyl group introduces steric hindrance that affects amide bond conformation and intramolecular hydrogen bonding potential, documented in the trimethoxybenzanilide P-glycoprotein modulator series where ortho-substitution critically modulates molecular flatness and target engagement [2]. This is a class-level inference based on computed properties and SAR trends established across the broader trimethoxybenzamide chemotype; no direct head-to-head HPLC comparison was identified for this specific pair.

Lipophilicity Polar surface area Isomer differentiation Chromatographic behavior

Synthetic Accessibility and Procurement-Grade Purity Differentiation from Higher-Complexity Trimethoxybenzamide Clinical Candidates

Unlike advanced clinical candidates bearing the 3,4,5-trimethoxybenzamide core—such as the Smoothened (Smo) antagonist MRT-92 (Ki = 0.7 nM) and the PDE4B1 inhibitor chemotype (IC₅₀ ~ 0.3–316 nM range across species orthologs) [1]—the target compound 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide is a structurally minimal, single-step amide-coupling product available from multiple commercial suppliers at defined purity (90% from Enamine; AldrichCPR grade from Sigma-Aldrich) [2]. This simplicity translates to procurement advantages: predictable lead times (5-day shipping from Enamine, Ukraine), lower cost per milligram relative to multi-step analogs, and suitability as a control compound or scaffold for derivatization rather than as a stand-alone bioactive probe [2]. Its synthetic accessibility also makes it an appropriate negative control in SAR studies where the N-(4-methylphenyl) substituent confers weak or absent activity relative to optimized N-substituted analogs within the same scaffold class [3]. This is a class-level and procurement-practicality inference; no direct cost-per-IC₅₀ comparison with advanced analogs is feasible because the target compound lacks sub-micromolar potency in any reported assay.

Chemical procurement Building block Synthetic accessibility Purity specification

Recommended Application Scenarios for 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide Based on Verified Evidence


Negative Control or Weak-Activity Reference in Mast Cell Histamine Release Assays

In allergic inflammation research using HMC-1 or RBL-2H3 mast cell lines, this compound can serve as a structurally matched negative control or weak-activity reference. The published data from Fei et al. (2017) demonstrate that the N-(4-methylphenyl) analog (compound 4a) exhibits activity too low for dose-response profiling, while the N-propargyl analog (4e) achieves 67% histamine release inhibition at 10 µM in HMC-1 cells [1]. This provides a documented activity range within a single scaffold series, enabling proper normalization of assay windows.

Crystallographic Reference Standard for Trimethoxybenzamide Solid-State Analysis

The single-crystal X-ray structure deposited for this compound (CSD deposition from Saeed & Simpson, 2013) provides a fully solved, high-quality reference for solid-state characterization of trimethoxybenzamide derivatives [1]. Its unique C–H···π interaction network—involving both 3- and 5-methoxy methyl groups and the tolyl methyl group—makes it a valuable comparator for crystallographic studies of related benzanilides, particularly when investigating the role of para-substitution on packing motifs [1].

SAR Anchor Point for N-Aryl Substituent Optimization in Trimethoxybenzamide Libraries

For medicinal chemistry teams building SAR tables around the trimethoxybenzamide core, this compound represents the N-(4-methylphenyl) data point with documented inactivity in histamine release assays and well-characterized physicochemical properties (LogP = 3.11, PSA = 57 Ų) [1][2]. Its inclusion enables quantitative comparison with N-(4-methoxybenzyl) (4b; paradoxically enhances histamine release) and N-propargyl (4e; 67% inhibition) analogs, establishing substituent-dependent activity cliffs within a single experimental framework [2].

Synthetic Intermediate for Further Derivatization via Electrophilic Aromatic Substitution

The 4-methylphenyl ring provides a predictable handle for electrophilic aromatic substitution (e.g., bromination, nitration, sulfonation) to generate diverse derivatives while retaining the 3,4,5-trimethoxybenzamide core [1]. The compound's stability under standard synthetic conditions, combined with its single-step synthetic accessibility from commercially available 3,4,5-trimethoxybenzoic acid and p-toluidine, supports its use as a versatile building block for focused library synthesis [1].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.